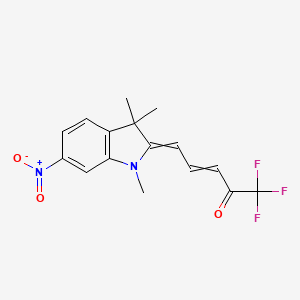
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitro-2,3-dihydro-1H-indol-2-ylidene)pent-3-en-2-one is a synthetic organic compound with the molecular formula C16H15F3N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-5-(1,3,3-trimethyl-6-nitro-2,3-dihydro-1H-indol-2-ylidene)pent-3-en-2-one typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized by reacting 1,3,3-trimethyl-2-methyleneindoline with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Condensation Reaction: The final step involves the condensation of the trifluoromethylated indole derivative with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitro-2,3-dihydro-1H-indol-2-ylidene)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, palladium on carbon catalyst, mild temperatures.
Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dichloromethane), room temperature or slightly elevated temperatures.
Major Products
Oxidation: Corresponding oxidized derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted products with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitro-2,3-dihydro-1H-indol-2-ylidene)pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-5-(1,3,3-trimethyl-6-nitro-2,3-dihydro-1H-indol-2-ylidene)pent-3-en-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The presence of the trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-5-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)pent-3-en-2-one: Lacks the nitro group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-amino-2,3-dihydro-1H-indol-2-ylidene)pent-3-en-2-one: Contains an amino group instead of a nitro group, leading to different biological activities.
Uniqueness
1,1,1-Trifluoro-5-(1,3,3-trimethyl-6-nitro-2,3-dihydro-1H-indol-2-ylidene)pent-3-en-2-one is unique due to the combination of trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15F3N2O3 |
|---|---|
Molecular Weight |
340.30 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one |
InChI |
InChI=1S/C16H15F3N2O3/c1-15(2)11-8-7-10(21(23)24)9-12(11)20(3)13(15)5-4-6-14(22)16(17,18)19/h4-9H,1-3H3 |
InChI Key |
KCJLPQRTTQRTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=CC=CC(=O)C(F)(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


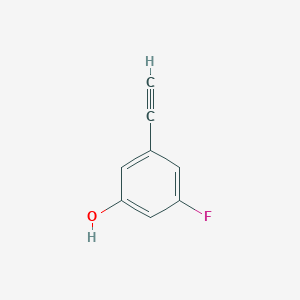
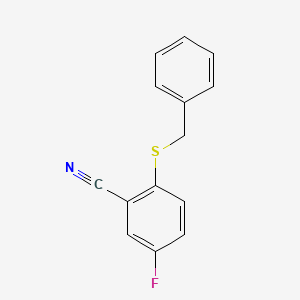

![[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)
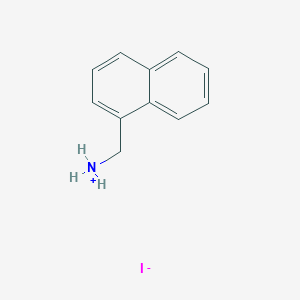
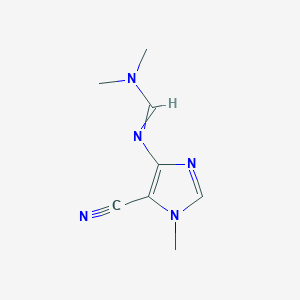
![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)




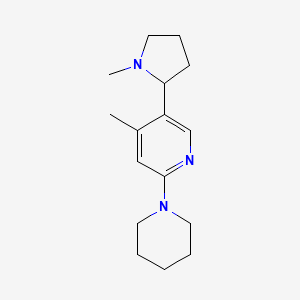
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)

